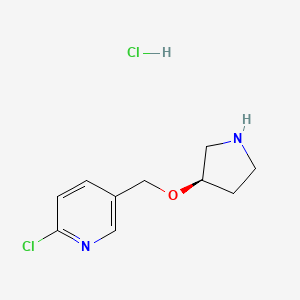
2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride is a chemical compound characterized by its intricate structure and unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride typically involves the reaction of 2-chloropyridine with (R)-3-pyrrolidinol under specific conditions that favor the formation of the desired product. This reaction is carried out in an appropriate solvent, such as dichloromethane, and under controlled temperature conditions. The reaction is often catalyzed by a base, such as sodium hydride, to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: On an industrial scale, the production process involves optimizing the reaction conditions to maximize yield and purity. This might include fine-tuning the temperature, reaction time, and concentration of reagents. The product is then isolated using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride undergoes a variety of chemical reactions. Notably, it can participate in substitution reactions where the chlorine atom is replaced by other groups. Additionally, it can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often include solvents like ethanol or acetonitrile and may require elevated temperatures or the presence of a catalyst.
Major Products: The reactions can yield various products depending on the reagents used. Substitution reactions, for example, can produce derivatives where the chlorine atom is replaced by different functional groups. Oxidation and reduction reactions modify the pyrrolidine ring, leading to different structural variants of the compound.
Scientific Research Applications
2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride is utilized extensively in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it's used in the study of enzyme interactions and molecular pathways. In medicine, it holds potential for the development of new pharmaceuticals due to its unique structure. Industrially, it's applied in the manufacture of specialized chemicals and intermediates.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets. Its pyridine ring and pyrrolidine moiety allow it to interact with certain enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects or insights into biological processes.
Comparison with Similar Compounds
2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride can be compared to other compounds with similar structural features, such as other substituted pyridines or pyrrolidines. These comparisons highlight its unique reactivity and potential applications. Similar compounds might include 2-chloro-5-(hydroxymethyl)pyridine and other pyridine derivatives with different substituents on the ring.
In essence, this compound stands out due to its specific structure and the versatile reactions it can undergo, making it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-[[(3R)-pyrrolidin-3-yl]oxymethyl]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-10-2-1-8(5-13-10)7-14-9-3-4-12-6-9;/h1-2,5,9,12H,3-4,6-7H2;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDMECFULPJCHW-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CN=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=CN=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7898932.png)
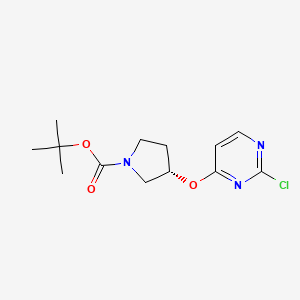
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7898954.png)

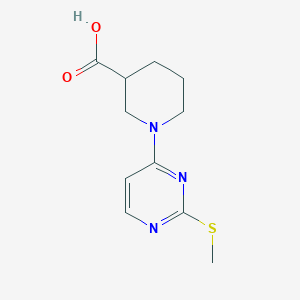

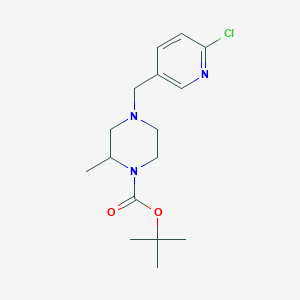
![3-[(2-Chloro-thiazol-5-ylmethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898975.png)
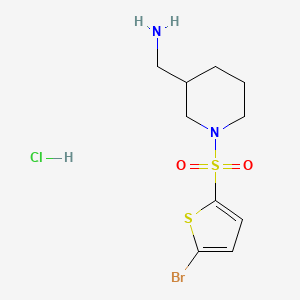
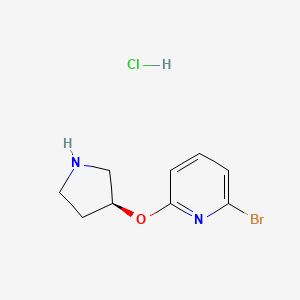
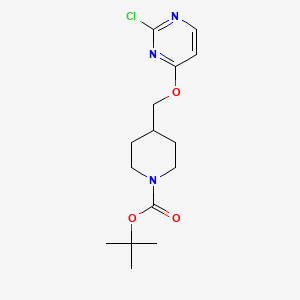
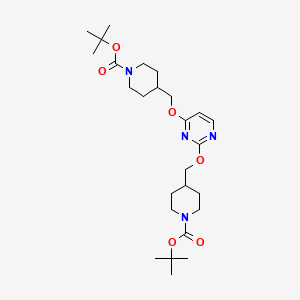
![[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7899014.png)
![[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7899021.png)
